

role of m-PEG17-NHS ester as a PROTAC linker

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Compound of Interest

Compound Name: *m*-PEG17-NHS ester

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An In-depth Technical Guide on the Role of **m-PEG17-NHS Ester** as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands determine the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linker types, polyethylene glycol (PEG) chains are frequently employed due to their unique combination of hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed technical overview of **m-PEG17-NHS ester**, a specific PEG-based linker, and its strategic role in the design and development of potent PROTACs.

Core Concepts: The Structure and Function of m-PEG17-NHS Ester

m-PEG17-NHS ester is a chemically defined PROTAC linker with distinct functional components that dictate its utility.

- **m-PEG17:** This refers to a monodisperse polyethylene glycol chain composed of 17 ethylene glycol units, capped with a methoxy group ('m') on one end. The PEG chain is the primary structural element of the linker.
- **NHS ester:** This is an N-Hydroxysuccinimide ester, a highly reactive functional group located at the other end of the PEG chain.

The key characteristics imparted by these components are:

- **Enhanced Hydrophilicity and Solubility:** The repeating ether oxygens in the PEG backbone are hydrogen bond acceptors, which significantly increases the aqueous solubility of the PROTAC molecule. This is crucial for overcoming the poor solubility often associated with large, complex PROTACs, thereby improving their handling, formulation, and pharmacokinetic profiles.
- **Biocompatibility and Low Immunogenicity:** PEG is a well-established biocompatible polymer, known for its low toxicity and immunogenicity, making it an ideal component for therapeutic agents.
- **Flexibility and Conformational Control:** The PEG chain is highly flexible, allowing the PROTAC to adopt a wide range of conformations. This flexibility is vital for enabling the formation of a stable and productive ternary complex by optimizing the spatial orientation and proximity of the POI and the E3 ligase.
- **Reactive Handle for Conjugation:** The NHS ester provides a reliable method for covalent conjugation. It reacts efficiently with primary amines ($-NH_2$), such as the epsilon-amine of lysine residues or, more commonly, an amine-functionalized warhead or E3 ligase ligand, to form a stable amide bond. This reaction is typically performed in aprotic solvents like DMF or DMSO.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C40H75NO21	
Molecular Weight	~906.03 g/mol	
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in water and most organic solvents	
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	
Reactive Toward	Primary Amines (-NH2)	

The Role of Linker Length: The Significance of 17 PEG Units

The length of the linker is a critical parameter in PROTAC design. An optimal linker length is essential for the formation of a stable ternary complex, which is the prerequisite for ubiquitination and subsequent degradation.

- **Too Short:** A linker that is too short can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a productive complex.
- **Too Long:** An excessively long linker may lead to a non-productive or unstable ternary complex where the two proteins are not oriented correctly for efficient ubiquitin transfer.

The 17 PEG units in **m-PEG17-NHS ester** provide a significant linker length (approximately 64 Å). While the optimal length is target-dependent and must be determined empirically, a longer linker like PEG17 can be advantageous for certain POI-E3 ligase pairs, particularly those involving large proteins or binding pockets that require greater separation to avoid steric clashes. Systematic studies have shown that varying PEG linker length has a profound impact on degradation potency (DC50) and maximal degradation (Dmax).

Visualizing the PROTAC Mechanism and Workflow

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Caption: General mechanism of action for a PROTAC.

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